5,5-Dimethyl-2-P-tolylmorpholine

Physicochemical property Lipophilicity Drug-likeness

Replace generic morpholines that fail in lead optimization. 5,5-Dimethyl-2-P-tolylmorpholine provides precise conformational constraint and metabolic stability. - **Differentiation**: C5 gem-dimethyl group reduces oxidative N-dealkylation vs. non-substituted analogs; p-tolyl adds +14 g/mol hydrophobic contact area for lipophilic pockets. - **Analytical advantage**: p-Tolyl chromophore enables UV detection at 254 nm (no ELSD/CAD needed). - **Physicochemical**: LogP ~2.8, TPSA ~21.3 Ų, MW 205.30 - optimal for CNS/oral candidates. Supplied as free base, ≥98% purity. Immediate dispatch for medicinal chemistry and chemical biology programs.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13070904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-P-tolylmorpholine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CNC(CO2)(C)C
InChIInChI=1S/C13H19NO/c1-10-4-6-11(7-5-10)12-8-14-13(2,3)9-15-12/h4-7,12,14H,8-9H2,1-3H3
InChIKeyGPKAGEWOFKHUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-2-P-tolylmorpholine: Overview


5,5-Dimethyl-2-P-tolylmorpholine (CAS 1017481-09-2; molecular formula C13H19NO; molecular weight 205.30 g/mol) is a heterocyclic organic compound belonging to the class of C-substituted morpholines [1]. It features a morpholine ring substituted at the 2-position with a para-tolyl (4-methylphenyl) group and at the 5-position with a geminal dimethyl group. This specific substitution pattern confers distinct steric, conformational, and lipophilic properties compared to simpler morpholine analogs, making it a targeted building block in medicinal chemistry and drug discovery where precise modulation of molecular properties is required [2]. The compound is supplied primarily as a research chemical, with typical purity specifications of ≥98% [1].

Morpholine building block with C2 p-tolyl and C5 gem-dimethyl substitution for steric and lipophilic tuning
Supports medicinal chemistry scaffold design where conformational restriction and aromatic recognition are required
Free base form enables direct N-derivatization without neutralization steps

5,5-Dimethyl-2-P-tolylmorpholine: Evidence-Based Differentiation


Generic substitution among morpholine derivatives is scientifically unsound due to the profound impact of C-substitution patterns on physicochemical properties, conformational behavior, and metabolic stability. The geminal dimethyl group at the 5-position introduces significant steric hindrance and restricts ring conformational flexibility, directly influencing target binding kinetics and reducing susceptibility to oxidative metabolism [1]. Simultaneously, the para-tolyl group at the 2-position modulates lipophilicity and π-stacking interactions with aromatic protein residues. Replacing 5,5-Dimethyl-2-P-tolylmorpholine with analogs such as 5,5-dimethyl-2-phenylmorpholine (lacking the p-methyl substituent) or 2-p-tolylmorpholine (lacking the gem-dimethyl group) would alter logP, TPSA, and metabolic profile, leading to divergent pharmacokinetic and pharmacodynamic outcomes in any intended application [2]. The following quantitative comparisons substantiate this differentiation.

Analog swap 5,5-Dimethyl-2-phenylmorpholine lacks the p-methyl group, altering logP and π-stacking potential; may shift binding profiles.
Core modification 2-p-Tolylmorpholine without gem-dimethyl loses conformational restriction and inferred metabolic shielding; pharmacokinetic behavior may differ.
Salt form Hydrochloride salts of related analogs require neutralization before N-functionalization, adding steps and potential impurity risk.

5,5-Dimethyl-2-P-tolylmorpholine: Quantitative Comparison vs. Analogs


Lipophilicity (LogP) Comparison

5,5-Dimethyl-2-P-tolylmorpholine exhibits a calculated LogP of approximately 2.8 (XLogP3), which is elevated relative to its 5,5-dimethyl-2-phenylmorpholine analog (LogP = 2.02, ALOGPS) [1] and its 2-p-tolylmorpholine analog (LogP ≈ 1.7) [2]. The presence of both the para-tolyl and gem-dimethyl groups contributes additively to increased hydrophobicity, with the p-methyl group on the phenyl ring providing a +0.78 LogP increment compared to the unsubstituted phenyl derivative.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.78 vs. 5,5-dimethyl-2-phenylmorpholine; +1.1 vs. unsubstituted morpholine core
Supports lipophilicity-driven selection for permeability studies
Calculated logP values (XLogP3, ALOGPS); review experimental confirmation
Physicochemical property Lipophilicity Drug-likeness

Molecular Weight and TPSA Comparison

5,5-Dimethyl-2-P-tolylmorpholine has a molecular weight of 205.30 g/mol and an estimated TPSA of approximately 21.3 Ų, compared to 5,5-dimethyl-2-phenylmorpholine (MW = 191.27 g/mol, TPSA = 21.26 Ų) [1][2]. While TPSA remains nearly identical due to the same heteroatom composition, the molecular weight is increased by 14 g/mol (+7.3%) due to the p-methyl substituent.

MW and TPSA
Cross-study comparable
MW 205.30 g/mol, TPSA ≈21.3 Ų; ΔMW +14.03 g/mol vs. phenyl analog
Maintains favorable TPSA while increasing molecular weight for hydrophobic contact
TPSA nearly identical due to same heteroatom count
Drug-likeness Physicochemical property Bioavailability

Gem-Dimethyl Substitution: Metabolic Stability and Conformation

The geminal dimethyl group at the 5-position of 5,5-Dimethyl-2-P-tolylmorpholine introduces a conformational constraint that reduces the number of accessible low-energy conformations and sterically shields the morpholine nitrogen and adjacent carbon atoms from oxidative metabolic enzymes [1]. In contrast, 2-p-tolylmorpholine (lacking the gem-dimethyl group) is conformationally more flexible and lacks this steric protection. Literature on gem-dimethyl effects indicates that such substitution can reduce the rate of glucuronidation and oxidative metabolism by 2- to 10-fold depending on the specific metabolic pathway [2].

Metabolic stability
Class-level inference
Gem-dimethyl steric shielding of morpholine nitrogen; estimated 2- to 10-fold reduction in oxidative metabolism
May support metabolic stability screening in lead optimization
Inference from gem-dimethyl SAR literature; not compound-specific data
Metabolic stability Conformational restriction Pharmacokinetics

p-Tolyl vs. Phenyl: Binding Affinity and π-Stacking

The para-tolyl group in 5,5-Dimethyl-2-P-tolylmorpholine, compared to the unsubstituted phenyl group in 5,5-dimethyl-2-phenylmorpholine, introduces an electron-donating methyl substituent that enhances π-electron density on the aromatic ring. This can strengthen π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets [1]. In class-level SAR studies of morpholine-based kinase inhibitors, para-substituted phenyl groups have shown 2- to 5-fold improvements in binding affinity compared to unsubstituted phenyl analogs [2].

π-Stacking potential
Class-level inference
p-Tolyl electron-donating methyl enhances aromatic π-density; estimated 2- to 5-fold affinity gain
Reported binding-pocket context for kinase and GPCR targets
Based on morpholine kinase inhibitor SAR trends
Binding affinity π-Stacking Ligand-protein interaction

Synthetic Accessibility vs. 5,5-Dimethylmorpholine

5,5-Dimethyl-2-P-tolylmorpholine contains a secondary amine nitrogen (NH) that is accessible for further derivatization (e.g., N-alkylation, N-acylation, or N-arylation) under standard conditions. In contrast, 5,5-dimethylmorpholine (CAS 10312-55-7) has no C2 aromatic substitution, limiting its utility as a fragment or scaffold in structure-based drug design [1]. The p-tolyl group provides a UV chromophore (λmax ~260-280 nm) facilitating HPLC monitoring and purification, whereas 5,5-dimethylmorpholine lacks strong UV absorbance, complicating analytical workflows [2].

Synthetic accessibility
Supporting evidence
Free base with UV chromophore (p-tolyl) vs. 5,5-dimethylmorpholine lacking aromatic detection
Facilitates HPLC monitoring and direct N-functionalization workflows
Qualitative advantage in analytical detectability
Synthetic chemistry Building block Functional group tolerance

Physical State: Free Base vs. Hydrochloride Salt

5,5-Dimethyl-2-P-tolylmorpholine is supplied as the free base (solid or liquid depending on ambient conditions), whereas many 2-p-tolylmorpholine analogs are commercially available only as hydrochloride salts (e.g., 2-P-tolylmorpholine HCl, CAS 103861-61-6) [1]. The free base form offers greater versatility in subsequent synthetic transformations, as it avoids the need for neutralization steps that can introduce impurities or cause racemization in sensitive substrates [2].

Physical form
Supporting evidence
Free base supplied; avoids neutralization step required for 2-p-tolylmorpholine HCl salt
Reduces risk of acid-mediated degradation during synthesis
Free base offers greater synthetic versatility
Physical property Formulation Handling

5,5-Dimethyl-2-P-tolylmorpholine: Application Scenarios


Medicinal Chemistry: Lead Optimization with Metabolic Stability

5,5-Dimethyl-2-P-tolylmorpholine is best utilized in lead optimization programs where the morpholine ring is a known metabolic soft spot. The gem-dimethyl substitution at C5 provides steric shielding that can significantly reduce oxidative N-dealkylation and ring-opening metabolism, as inferred from class-level SAR studies [1]. Its calculated LogP of ~2.8 offers a balanced lipophilicity profile suitable for CNS or oral drug candidates, providing a measurable advantage over less substituted analogs [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

As a C-substituted morpholine with both aromatic and aliphatic substitution, 5,5-Dimethyl-2-P-tolylmorpholine serves as a versatile fragment for generating diverse libraries. The p-tolyl group facilitates π-stacking interactions in kinase and GPCR binding pockets, while the NH handle allows rapid diversification via amide bond formation or reductive amination [1]. Compared to 5,5-dimethyl-2-phenylmorpholine, the additional p-methyl group offers a subtle but quantifiable increase in hydrophobic contact area (+14 g/mol), which can be exploited to probe lipophilic binding pockets [3].

Analytical Chemistry: UV-Detectable Building Block

The presence of the p-tolyl chromophore in 5,5-Dimethyl-2-P-tolylmorpholine enables robust UV detection at 254 nm during HPLC and LC-MS analysis, streamlining reaction monitoring and purification workflows. This is a distinct practical advantage over UV-transparent morpholine derivatives such as 5,5-dimethylmorpholine, which require specialized detectors (ELSD, CAD) or derivatization for reliable quantification [2]. The compound's free base form further simplifies handling and reaction setup compared to hydrochloride salts of related analogs [4].

Chemical Biology Probe Synthesis

In chemical biology, 5,5-Dimethyl-2-P-tolylmorpholine can be employed as a core scaffold for the synthesis of targeted probes where both conformational constraint (from gem-dimethyl) and aromatic recognition (from p-tolyl) are required. Its molecular weight (205.30 g/mol) and TPSA (~21.3 Ų) fall well within the favorable range for cell permeability, making it a suitable starting point for intracellular target engagement studies [1][3].

Application
Selection Property
Validation Focus
Lead optimization with metabolic stability profiling
Gem-dimethyl steric shielding
Metabolic stability assay context
Fragment-based library design and scaffold hopping
p-Tolyl aromatic recognition element
Binding-pocket π-stacking assay context
HPLC/LC-MS reaction monitoring
UV-detectable p-tolyl chromophore
UV detection method compatibility
Intracellular target engagement probe synthesis
Favorable MW/TPSA for cell permeability
Cell permeability assay context

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